chemical structure and properties of 1-(Morpholin-4-YL)propane-1,2-dione
chemical structure and properties of 1-(Morpholin-4-YL)propane-1,2-dione
An In-Depth Technical Guide to 1-(Morpholin-4-YL)propane-1,2-dione: Structure, Properties, and Synthetic Strategies
Disclaimer: Direct experimental data for 1-(Morpholin-4-YL)propane-1,2-dione is limited in publicly accessible literature. This guide provides a comprehensive technical overview based on well-established principles of its constituent chemical moieties: the α-keto amide core and the morpholine scaffold. The properties, synthetic protocols, and applications described herein are predictive and extrapolated from extensively studied analogous compounds.
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, certain structural motifs consistently emerge due to their favorable biological and physicochemical properties. These "privileged structures" serve as versatile frameworks for designing novel therapeutic agents. 1-(Morpholin-4-YL)propane-1,2-dione represents a fascinating convergence of two such powerful moieties. It combines the α-keto amide group, a key component in numerous natural products and enzyme inhibitors, with the morpholine ring, a heterocyclic scaffold renowned for enhancing the pharmacokinetic profiles of drug candidates.[1][2][3]
The α-keto amide functionality is characterized by its unique electronic properties and reactivity, featuring two electrophilic carbonyl centers and two potential nucleophilic sites.[1][4][5] This duality allows it to act either as a non-covalent binding element through hydrogen bonding or as a reactive "warhead" that forms covalent bonds with enzyme targets, particularly serine and cysteine residues.[2] Concurrently, the morpholine ring, a saturated heterocycle, is frequently incorporated into drug molecules to improve water solubility, metabolic stability, and overall druglikeness.[6][7]
This technical guide aims to construct a detailed profile of 1-(Morpholin-4-YL)propane-1,2-dione. By dissecting the known chemistry of α-keto amides and morpholine derivatives, we will project its chemical structure, properties, and reactivity. We will further propose robust synthetic and purification methodologies and discuss its potential applications, particularly as a valuable building block for researchers, scientists, and drug development professionals.
Chemical Structure and Predicted Physicochemical Properties
The structure of 1-(Morpholin-4-YL)propane-1,2-dione integrates a propane backbone functionalized with a terminal morpholine amide and an adjacent ketone.
Caption: Chemical structure of 1-(Morpholin-4-YL)propane-1,2-dione.
Predicted Physicochemical Data
| Property | Predicted Value | Source/Method |
| IUPAC Name | 1-(Morpholin-4-yl)propane-1,2-dione | IUPAC Nomenclature |
| Molecular Formula | C₇H₁₁NO₃ | Elemental Composition |
| Molecular Weight | 157.17 g/mol | Calculation |
| Topological Polar Surface Area | 46.6 Ų | Calculation |
| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 ether O) | Structural Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Rotatable Bonds | 1 (C-C bond between carbonyls) | Structural Analysis |
| Predicted Solubility | High in water and polar organic solvents | Based on morpholine moiety[7][8] |
| Predicted Basicity (pKa) | ~4-5 (for conjugate acid) | Less basic than piperidine[3] |
Structural Insights and Causality
-
The α-Keto Amide Core: The vicinal dicarbonyl system dictates the molecule's reactivity. The electron-withdrawing nature of the amide group enhances the electrophilicity of the adjacent ketone.[9] The planarity of the α-keto amide moiety can be influenced by substituents; however, with a relatively small propane chain, a largely planar conformation is expected, which is often crucial for fitting into enzyme active sites.[1] This structural feature is key to its potential as a covalent inhibitor.[2]
-
The Morpholine Moiety: The inclusion of the morpholine ring is anticipated to confer high water solubility, a desirable trait for bioavailability and formulation.[6][10] The ether oxygen atom makes the nitrogen atom less basic compared to piperidine due to electron withdrawal.[3] This moderate basicity can be advantageous in reducing off-target effects associated with highly basic compounds while still allowing for salt formation for purification or formulation purposes.
Synthesis and Purification Strategies
While no specific synthesis for 1-(Morpholin-4-YL)propane-1,2-dione has been reported, several reliable methods for constructing α-keto amides can be adapted.
Caption: Proposed synthetic workflow for 1-(Morpholin-4-YL)propane-1,2-dione.
Experimental Protocol 1: Synthesis via Amidation of an α-Keto Acid
This approach is one of the most direct methods, involving the coupling of an activated α-keto acid with morpholine.[11][12]
-
Activation of α-Keto Acid: To a solution of 2-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Amidation: Cool the mixture back to 0 °C. In a separate flask, dissolve morpholine (2.5 eq) in anhydrous DCM. Slowly add the morpholine solution to the activated α-keto acid chloride solution.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol 2: Purification by Flash Column Chromatography
The basicity of the morpholine nitrogen can lead to significant peak tailing on standard silica gel. This protocol is optimized to mitigate this issue.[13]
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent system to neutralize the acidic silanol groups on the silica gel. Aim for an Rf value of approximately 0.3 for the target compound.
-
Column Preparation: Dry-pack a column with silica gel and then flush with the initial, low-polarity eluent system (containing Et₃N).
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes), ensuring the eluent always contains the triethylamine additive.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on the analysis of analogous α-keto amides and morpholine derivatives.[14][15][16][17]
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -CH₃ (propane) | δ 2.2 - 2.5 ppm (s, 3H) | Singlet, deshielded by two adjacent carbonyl groups. |
| -CH₂- (propane) | Not applicable | Propane-1,2-dione structure. | |
| Morpholine -CH₂-N- | δ 3.5 - 3.8 ppm (m, 4H) | Protons adjacent to the amide nitrogen. | |
| Morpholine -CH₂-O- | δ 3.6 - 3.9 ppm (m, 4H) | Protons adjacent to the ether oxygen. | |
| ¹³C NMR | C=O (Ketone) | δ 190 - 205 ppm | Ketone carbonyls are highly deshielded. |
| C=O (Amide) | δ 160 - 170 ppm | Amide carbonyls are typically less deshielded than ketones. | |
| Morpholine -CH₂-N- | δ 42 - 48 ppm | Standard range for morpholine carbons adjacent to nitrogen. | |
| Morpholine -CH₂-O- | δ 65 - 70 ppm | Standard range for morpholine carbons adjacent to oxygen. | |
| -CH₃ (propane) | δ 25 - 30 ppm | Aliphatic carbon adjacent to a carbonyl. | |
| IR Spectroscopy | C=O Stretch (Ketone) | 1710 - 1730 cm⁻¹ | Typical frequency for an aliphatic ketone. |
| C=O Stretch (Amide) | 1640 - 1670 cm⁻¹ | Lower frequency due to resonance delocalization in the amide bond.[16] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 157 | Corresponds to the molecular weight of C₇H₁₁NO₃. |
Reactivity and Potential Applications in Drug Development
The unique structure of 1-(Morpholin-4-YL)propane-1,2-dione makes it a highly attractive candidate for applications in medicinal chemistry and as a versatile synthetic intermediate.
Chemical Reactivity
The molecule's reactivity is dominated by the α-dicarbonyl system. The ketone carbonyl is more electrophilic than the amide carbonyl and is the primary site for nucleophilic attack. This reactivity is central to its potential biological applications, particularly as an enzyme inhibitor.[18]
Potential Applications as an Enzyme Inhibitor
Many potent enzyme inhibitors, including those for proteases and histone deacetylases, utilize an α-keto amide moiety as an electrophilic "warhead".[1][18] This group can react with nucleophilic residues like serine or cysteine in an enzyme's active site to form a stable, covalent hemiacetal or hemithioacetal adduct, leading to potent and often irreversible inhibition.
Caption: Mechanism of covalent inhibition by an α-keto amide.
The morpholine component plays a critical supporting role. It can form non-covalent interactions (e.g., hydrogen bonds with water or receptor residues) and its favorable physicochemical properties can ensure the molecule reaches its biological target effectively.[1]
Conclusion
While direct experimental investigation of 1-(Morpholin-4-YL)propane-1,2-dione is needed for definitive characterization, a robust and scientifically-grounded profile can be constructed from the extensive knowledge of its core components. This molecule emerges as a compound of significant interest, possessing the high-potential α-keto amide warhead scaffold combined with the pharmacokinetically advantageous morpholine ring. The synthetic and purification protocols outlined in this guide provide a clear and actionable path for its preparation and isolation. Its predicted properties make it a prime candidate for screening in drug discovery programs targeting enzymes with nucleophilic active site residues and a valuable, bifunctional building block for organic synthesis.
References
-
Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(8), 4473-4501. [Link]
-
Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Chemistry. [Link]
-
Ogiwara, Y. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]
-
Tantillo, N. et al. (2024). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]
-
Bhati, K., et al. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides. Chemical Reviews, 116(13), 7428-7466. [Link]
-
Gulea, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(13), 7467-7528. [Link]
-
Wikipedia. (2024). Morpholine. Wikipedia, the free encyclopedia. [Link]
-
Sharma, N., et al. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. . [Link]
-
Wang, Y., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(4), 1894-1904. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of α-Keto-Imides via Oxidation of Ynamides. Organic Letters, 9(10), 1987-1990. [Link]
-
Gulea, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ACS Publications. [Link]
-
Zhang, L., et al. (2021). Structures of α-ketoamides 110−118 developed by Zhang et al. ResearchGate. [Link]
-
Li, Y., et al. (2021). Synthesis of α-ketoamides via oxidative amidation of diazo compounds with O-benzoyl hydroxylamines as nitrogen source and the oxidant. Organic & Biomolecular Chemistry, 19(3), 603-607. [Link]
-
Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Honda, D., et al. (2021). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Scientific Reports, 11(1), 6828. [Link]
-
Mondal, P., & Ghorai, M. K. (2020). Oxidative cleavage of β‐keto amides to α‐keto amides by O2. Angewandte Chemie International Edition, 59(32), 13268-13272. [Link]
-
Mondal, M., et al. (2021). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry, 45(10), 4646-4653. [Link]
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
-
Swain, S. P., et al. (2024). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]
-
Andrews, I. P., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Sustainable Chemistry & Engineering. [Link]
-
Butler, F., et al. (2003). α-Keto amides as precursors to heterocycles—generation and cycloaddition reactions of piperazin-5-one nitrones. MURAL - Maynooth University. [Link]
-
Synthesis of α‐ketoamides via amidation of aroylformic acid. (n.d.). ResearchGate. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (2025). Royal Society of Chemistry. [Link]
-
Lecomte, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(21), 3794. [Link]
-
Peng, B., & Movassaghi, M. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(20), 6833-6836. [Link]
-
Ntaganda, R., et al. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications, (34), 4052-4054. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Organic Chemistry at CU Boulder. [Link]
- US4739051A - Preparation of morpholine - Google P
-
Maelia, A. L., & Allen, H. C. (2018). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 122(4), 1038-1047. [Link]
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Bull, J. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 812-815. [Link]
-
Sardon, H., & Mecerreyes, D. (2014). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. [Link]
-
not_important. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene? The Vespiary. [Link]
-
Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62, 4.65.1-4.65.26. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Catalytic Synthesis of α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
